Pseudomonic acid B
Description
Structure
2D Structure
Properties
IUPAC Name |
9-[(E)-3-methyl-4-[(2S,3R,4S,5R)-3,4,5-trihydroxy-5-[[(2S,3S)-3-[(2S,3S)-3-hydroxybutan-2-yl]oxiran-2-yl]methyl]oxan-2-yl]but-2-enoyl]oxynonanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H44O10/c1-16(13-22(30)34-11-9-7-5-4-6-8-10-21(28)29)12-19-23(31)25(32)26(33,15-35-19)14-20-24(36-20)17(2)18(3)27/h13,17-20,23-25,27,31-33H,4-12,14-15H2,1-3H3,(H,28,29)/b16-13+/t17-,18-,19-,20-,23-,24-,25-,26+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGKQAKOVZJHZTF-LHSFDMIQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1C(O1)CC2(COC(C(C2O)O)CC(=CC(=O)OCCCCCCCCC(=O)O)C)O)C(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@H]1[C@@H](O1)C[C@]2(CO[C@H]([C@@H]([C@@H]2O)O)C/C(=C/C(=O)OCCCCCCCCC(=O)O)/C)O)[C@H](C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H44O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40980-51-6 | |
| Record name | Pseudomonic acid I | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040980516 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PSEUDOMONIC ACID B | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A42J20737I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Biosynthesis of Pseudomonic Acid B in Pseudomonas Fluorescens
Producer Organism and Fermentation Processes for Pseudomonic Acid Production
The primary producer of the pseudomonic acid complex, which includes pseudomonic acid B, is the Gram-negative bacterium Pseudomonas fluorescens, with the NCIMB 10586 strain being a widely studied and utilized producer. google.compsu.edumdpi.com Fermentation of this organism yields a mixture of pseudomonic acids, with pseudomonic acid A being the major component, typically constituting 90-95% of the mixture. google.commdpi.com this compound is a minor, yet significant, component of this antibiotic complex. google.comscispace.com The biosynthesis of these compounds occurs as a secondary metabolic process, often during the stationary phase of bacterial growth. psu.edu
The composition of the pseudomonic acid mixture can be influenced by the specific strain and fermentation conditions. For instance, Pseudomonas fluorescens strain NCIB 10586 is known to produce a complex of pseudomonic acid A, its cis-isomer, and this compound. google.com Another strain, Pseudomonas fluorescens Y-11633, produces a mixture of pseudomonic acids A and B, along with other uncharacterized components, in a different ratio. google.com
Optimization of Fermentation Conditions for this compound Yield
While the primary industrial focus has been on maximizing the yield of pseudomonic acid A, certain fermentation conditions have been observed to influence the relative accumulation of this compound. nih.gov Studies have shown that under specific shaken flask conditions, an initial accumulation of pseudomonic acid A can be followed by a preferential accumulation of this compound, which is the 8-hydroxy derivative of pseudomonic acid A. nih.govresearchgate.net This suggests that factors within the fermentation environment can divert the biosynthetic pathway towards the production of this compound. nih.govresearchgate.net However, specific, optimized conditions solely for maximizing this compound yield are not extensively detailed in publicly available research, as the focus has predominantly been on the production of the more potent pseudomonic acid A.
Genetic Basis of Pseudomonic Acid Biosynthesis: The mup Gene Cluster
The biosynthesis of pseudomonic acids is governed by a large, approximately 74 kb gene cluster known as the mup cluster. mdpi.comsecondarymetabolites.org This cluster, found on the chromosome of P. fluorescens, contains all the necessary genes for the synthesis and tailoring of the pseudomonic acid backbone. psu.eduscispace.com The mup gene cluster is organized into at least two transcriptional units and encodes a fascinating combination of multifunctional polyketide synthases (PKS) and a suite of tailoring enzymes. mdpi.comresearchgate.net The regulation of this gene cluster is also intricate, involving quorum-sensing mechanisms mediated by genes such as mupI and mupR, which are homologs of the LuxI/LuxR family of regulators. psu.edu
Polyketide Synthase (PKS) System Components Involved in Pseudomonic Acid Scaffold Assembly
The core scaffold of pseudomonic acids is assembled by a Type I polyketide synthase system. researchgate.netnih.gov Unlike the canonical modular PKS systems, the mupirocin (B1676865) PKS is a trans-AT PKS, characterized by the presence of a standalone acyltransferase (AT) that acts in trans. The assembly of the two main structural components of pseudomonic acids, monic acid and 9-hydroxynonanoic acid, is thought to occur concurrently. mdpi.combham.ac.uk
The biosynthesis of the polyketide portion, monic acid, and the fatty acid side chain, 9-hydroxynonanoic acid, involves a series of enzymatic modules encoded within the mup gene cluster. These modules catalyze the iterative condensation of small carboxylic acid units to build the carbon chains of these molecules. The process is complex and does not strictly follow the colinearity principle often seen in other PKS systems. bham.ac.uk
Tailoring Enzymes and Their Roles in Pseudomonic Acid Maturation
Following the assembly of the initial polyketide and fatty acid chains by the PKS machinery, a series of tailoring enzymes modify these structures to generate the final pseudomonic acid molecules. researchgate.netresearchgate.net These enzymes, also encoded by the mup gene cluster, are responsible for critical modifications such as hydroxylation, epoxidation, and cyclization. researchgate.netbham.ac.uk
Mutational analysis has been instrumental in elucidating the function of these tailoring enzymes. For instance, the formation of the tetrahydropyran (B127337) ring, a key structural feature, is dependent on the function of MupW and MupT. researchgate.net The conversion of this compound to pseudomonic acid A involves the removal of a hydroxyl group at the C8 position and is a complex process requiring the action of multiple mup gene products, including MupM, MupN, and the sequence of MupL. researchgate.netbham.ac.uk Other tailoring enzymes, such as MupO (a cytochrome P450), MupU, MupV, and MacpE, are also essential for the production of pseudomonic acid A from a this compound intermediate. researchgate.netresearchgate.net
Biosynthetic Pathway Elucidation: this compound as an Intermediate or Shunt Product
The biosynthetic pathway is thought to proceed through a major route involving a 10,11-epoxide intermediate, which leads to the formation of this compound, and subsequently pseudomonic acid A. nih.govbham.ac.uk A minor parallel pathway, resulting in the alkene derivative pseudomonic acid C, also exists. bham.ac.uk The conversion of this compound to pseudomonic acid A is a critical late-stage tailoring step in the biosynthesis of the final active antibiotic. bham.ac.ukcore.ac.uk
Radiotracer and Mutational Analysis Studies in Pathway Delineation
Both radiotracer feeding experiments and systematic mutational analysis of the mup gene cluster have been pivotal in unraveling the biosynthetic sequence. nih.govresearchgate.netresearchgate.net
Radiotracer Studies: Early biosynthetic studies using radiolabeled precursors like [1-¹⁴C]acetate and L-[methyl-¹⁴C]methionine provided initial insights. nih.govresearchgate.net The labeling patterns observed in pseudomonic acid A and B were inconsistent with the simple conversion of one to the other by oxidation or reduction, suggesting a more complex relationship. nih.govresearchgate.net These studies hinted that an early biosynthetic intermediate is preferentially oxidized, leading to a diversion of the pathway to accumulate this compound under certain conditions. nih.govresearchgate.net
Mutational Analysis: A more definitive understanding has come from targeted gene inactivation studies within the mup cluster. researchgate.netresearchgate.netresearchgate.net Deletion of specific tailoring genes, such as mupO, mupU, mupV, and macpE, resulted in strains that ceased to produce pseudomonic acid A but instead accumulated this compound. researchgate.netresearchgate.net This provided strong evidence that this compound is a precursor to pseudomonic acid A. researchgate.netresearchgate.net Furthermore, feeding experiments where extracts containing this compound were supplied to mutants deficient in various mup genes helped to identify the specific genes required for the conversion of this compound to pseudomonic acid A. researchgate.net These studies confirmed the requirement of mupM and mupN in this final conversion step. researchgate.net
Specific Enzymatic Steps for Conversion between Pseudomonic Acids A and B
Initial hypotheses suggested that this compound (PA-B) might be formed through a simple hydroxylation of Pseudomonic acid A (PA-A). acs.org However, extensive genetic and biosynthetic studies have refuted this, establishing that PA-B is, in fact, a precursor to PA-A or a shunt product in a branched pathway, rather than a derivative of PA-A. nih.govresearchgate.netnih.gov The conversion of PA-B to PA-A is a critical late-stage step in the biosynthesis of mupirocin and involves the intricate enzymatic removal of the 8-hydroxyl group. core.ac.ukbham.ac.ukrsc.org
This conversion is not a single reaction but a convoluted series of steps requiring the coordinated action of multiple enzymes encoded within the mup gene cluster. core.ac.ukresearchgate.net Genetic deletion studies have been pivotal in identifying the enzymes essential for this transformation. The targeted inactivation of genes such as mupO, mupU, mupV, and macpE halts the biosynthetic pathway at PA-B, leading to its accumulation and preventing the formation of PA-A. nih.govacs.org This demonstrates their indispensable role in the conversion process.
Further research has elucidated the initial step of this conversion pathway. The process commences with an oxidation at the C6 position of PA-B, which forms an intermediate known as mupirocin P. rsc.org This reaction is catalyzed by the enzyme MupU, which functions as a CoA ligase. rsc.org A comprehensive screening of mutants deficient in individual mup genes has identified a total of ten genes that are required to convert PA-B into PA-A. core.ac.ukbham.ac.uk This screen re-identified several previously implicated genes and also revealed novel requirements for mupM, mupN, and the non-protein-coding DNA sequence of the mupL gene. core.ac.ukbham.ac.uk
Table 1: Genes Involved in the Conversion of this compound to Pseudomonic Acid A
| Gene | Proposed Function/Role | Reference |
|---|---|---|
| mupO | Essential for PA-A production from PA-B. | nih.gov |
| mupU | CoA ligase; catalyzes the initial oxidation at C6 of PA-B. | rsc.org |
| mupV | Essential for PA-A production from PA-B. | nih.gov |
| macpE | Essential for PA-A production from PA-B. | nih.gov |
| mupM | Newly identified requirement for the conversion. | core.ac.ukbham.ac.uk |
| mupN | Newly identified requirement for the conversion. | core.ac.ukbham.ac.uk |
| mupL | The DNA sequence (not the protein) is required for conversion. | core.ac.ukbham.ac.uk |
Regulatory Mechanisms Governing Pseudomonic Acid Biosynthesis
The biosynthesis of pseudomonic acids is tightly controlled by sophisticated regulatory networks to ensure its production is coordinated with bacterial growth and environmental cues. This regulation occurs at multiple levels, involving both pathway-specific regulators and global control systems.
A primary layer of control is a quorum-sensing (QS) system encoded within the mup gene cluster itself. psu.edu This system relies on two key regulatory genes, mupI and mupR. psu.edu The protein product, MupI, is homologous to LuxI-type synthases and is responsible for producing N-acylhomoserine lactone (AHL) signaling molecules. psu.edu As the bacterial population density increases, these AHLs accumulate. The second protein, MupR, is a transcriptional activator homologous to LuxR. psu.edu Upon binding to the AHL signal, MupR activates the transcription of the mupirocin biosynthetic genes. psu.edu This QS-dependent activation ensures that the production of the antibiotic is highest during the stationary phase of growth when the cell density is maximal. psu.edu
Superimposed on this local QS circuit is a higher-level global regulatory cascade known as the Gac/Rsm system. asm.org This two-component system, comprising the sensor kinase GacS and the response regulator GacA, acts as a master regulator for a variety of secondary metabolites, including mupirocin. asm.org The Gac/Rsm pathway positively regulates mupirocin biosynthesis primarily by controlling the expression of the MupR/I quorum-sensing system. asm.org The pathway involves small, non-coding RNAs (RsmY and RsmZ) that sequester translational repressor proteins of the CsrA/RsmA family. asm.org In P. fluorescens, several such repressor proteins have been identified. RsmA, RsmE, and RsmI appear to function as negative regulators of mupirocin synthesis, while another homolog, RsmF, acts as a positive regulator, potentially through direct interaction with the messenger RNA of the mupR gene. asm.org
Table 2: Regulatory Factors in Pseudomonic Acid Biosynthesis
| Regulator | Type | Function | Reference |
|---|---|---|---|
| MupI | Quorum-Sensing Synthase | Synthesizes N-acylhomoserine lactone (AHL) signals. | psu.edu |
| MupR | Quorum-Sensing Transcriptional Activator | Activates mup gene expression in response to AHLs. | psu.edu |
| GacS/GacA | Global Two-Component System | Positively regulates the MupR/I system and overall biosynthesis. | asm.org |
| RsmA/E/I | Translational Repressor Protein | Negative regulators of mupirocin biosynthesis. | asm.org |
| RsmF | Translational Regulator Protein | Positive regulator of mupirocin biosynthesis. | asm.org |
| RsmY/Z | Small non-coding RNA | Sequester RsmA family proteins to relieve repression. | asm.org |
Molecular Mechanism of Action of Pseudomonic Acid B
Inhibition of Bacterial Isoleucyl-tRNA Synthetase (IleRS)
Pseudomonic acid B, a minor metabolite produced by Pseudomonas fluorescens, exerts its antibacterial effect by targeting and inhibiting a crucial enzyme in bacterial protein synthesis: isoleucyl-tRNA synthetase (IleRS). smolecule.comresearchgate.netportlandpress.com This enzyme is vital for the survival of bacteria as it catalyzes the esterification of the amino acid isoleucine to its corresponding transfer RNA (tRNA), a process known as aminoacylation. portlandpress.commdpi.com This is a critical step in the translation of the genetic code into proteins. By inhibiting IleRS, this compound effectively halts the production of proteins essential for bacterial growth and proliferation, leading to a bacteriostatic effect. nih.govasm.orgnih.gov
The inhibition mechanism is competitive, with this compound binding to the active site of the IleRS enzyme. smolecule.comnih.gov This binding prevents the natural substrates, isoleucine and adenosine (B11128) triphosphate (ATP), from accessing the active site, thereby blocking the formation of the isoleucyl-adenylate intermediate, a key step in the aminoacylation reaction. smolecule.comportlandpress.comfrenoy.eu The combined inhibition of protein and RNA synthesis is a hallmark of the action of pseudomonic acids. nih.govwikipedia.org
A significant characteristic of pseudomonic acids, including this compound, is their selective inhibition of bacterial IleRS over the equivalent enzyme in mammals. smolecule.comnih.govnih.gov This selectivity is a key factor in their clinical utility, contributing to their low toxicity in humans. smolecule.comnih.gov
Studies have demonstrated a substantial difference in the binding affinity of pseudomonic acids for bacterial versus mammalian IleRS. For instance, the inhibitory constant (Ki) of pseudomonic acid A for the E. coli B IleRS was found to be approximately 8,000 times lower than its Ki for the rat liver enzyme, indicating a much stronger inhibition of the bacterial enzyme. nih.govnih.gov This high degree of selectivity is attributed to structural differences between the bacterial and mammalian IleRS active sites. nih.govmdpi.com Even a single amino acid difference in the active site can significantly impact the binding of the inhibitor. mdpi.com This ensures that the antibiotic primarily affects the bacterial pathogen with minimal interference with the host's cellular processes. smolecule.comnih.gov
The inhibition of IleRS by this compound has a direct and severe impact on bacterial protein synthesis. By preventing the formation of isoleucyl-tRNA, the ribosome is deprived of a crucial building block for polypeptide chains. portlandpress.comnih.gov This leads to a rapid cessation of protein synthesis. nih.gov
The halt in protein production triggers a cascade of secondary effects within the bacterial cell. One notable consequence is the severe inhibition of RNA synthesis. nih.gov This is believed to be a result of the stringent response, a bacterial stress response activated by amino acid starvation. asm.org The accumulation of uncharged tRNA at the ribosome triggers the synthesis of the alarmone (p)ppGpp, which in turn downregulates the synthesis of stable RNAs (rRNA and tRNA). wikipedia.orgresearchgate.net While DNA and cell wall synthesis are also inhibited, these are considered secondary effects resulting from the primary disruption of protein and RNA synthesis. nih.gov Ultimately, the inability to synthesize essential proteins and replicate leads to the inhibition of bacterial growth, or bacteriostasis. nih.gov
Specificity of Binding to Bacterial IleRS over Mammalian Counterparts
Comparative Inhibitory Activity of this compound with Pseudomonic Acid A and Other Analogues
This compound is structurally very similar to pseudomonic acid A (mupirocin), the major and most active component of the antibiotic mixture produced by P. fluorescens. portlandpress.comasm.org The primary structural difference is the presence of an additional hydroxyl group at the C8 position in this compound. researchgate.netnih.gov This seemingly minor chemical modification results in a notable difference in antibacterial activity.
Research has consistently shown that this compound is less active than pseudomonic acid A. asm.orgrsc.org In comparative studies, this compound, along with other minor metabolites like pseudomonic acids C and D, were generally found to be two- to fourfold less active than pseudomonic acid A. asm.org More recent studies have reported an even greater difference, with this compound being 16- to 32-fold less effective than pseudomonic acid A against Staphylococcus aureus. nih.gov
The reduced activity of this compound is directly linked to its interaction with the IleRS enzyme. The additional hydroxyl group likely affects the binding affinity of the molecule within the enzyme's active site. researchgate.net In contrast, pseudomonic acid C, which differs from pseudomonic acid A at the C10-C11 position (an alkene instead of an epoxide), exhibits antibacterial activity comparable to pseudomonic acid A. nih.govrsc.org
The development of semi-synthetic analogues has provided further insight. For example, the analogue SB-205952, a nitrofuryl oxazole (B20620) derivative of monic acid, showed increased potency and a broader spectrum of activity compared to mupirocin (B1676865), even against mupirocin-resistant strains, suggesting additional mechanisms of action beyond IleRS inhibition. asm.org
Table 1: Comparative In-Vitro Activity of Pseudomonic Acids
| Compound | Relative Activity compared to Pseudomonic Acid A | Key Structural Difference from Pseudomonic Acid A | Reference(s) |
|---|---|---|---|
| This compound | 2- to 4-fold less active; 16- to 32-fold less effective in other studies | Additional hydroxyl group at C8 | nih.govasm.org |
| Pseudomonic Acid C | Comparable activity | Alkene at C10-C11 instead of an epoxide | nih.govrsc.org |
| Pseudomonic Acid D | 2- to 4-fold less active | Different fatty acid side chain | asm.org |
Structural Basis of IleRS-Pseudomonic Acid B Interaction
The structural basis for the interaction between pseudomonic acids and IleRS has been elucidated through X-ray crystallography studies of the enzyme in complex with inhibitors like pseudomonic acid A (mupirocin). mdpi.comnih.gov These studies reveal that the inhibitor binds within the synthetic active site of the enzyme, mimicking the binding of the natural reaction intermediate, isoleucyl-adenylate (Ile-AMP). portlandpress.commdpi.com
This compound, sharing the core structure of pseudomonic acid A, is understood to bind in a similar fashion. The molecule acts as a bifunctional inhibitor, with different parts of its structure interacting with regions of the active site that normally bind isoleucine and ATP. frenoy.eu The monic acid portion of the molecule, particularly the tetrahydropyran (B127337) ring, is crucial as it occupies the space where the ribose and adenine (B156593) moieties of ATP would bind. researchgate.netmdpi.com The 9-hydroxynonanoic acid side chain mimics the isoleucine amino acid. mdpi.com
Structure Activity Relationship Sar Studies for Pseudomonic Acid B and Its Analogues
Identification of Key Pharmacophoric Elements within the Pseudomonic Acid B Structure
The essential pharmacophoric features include:
The Monic Acid Moiety: This large, polyketide-derived portion of the molecule is critical for its biological activity. Any modification to this core structure can significantly impact the compound's ability to bind to IleRS.
The 9-Hydroxynonanoic Acid Side Chain: This fatty acid tail is also crucial for antibacterial action. The length and functionality of this chain influence the compound's properties.
The Tetrahydropyran (B127337) (THP) Ring: Located within the monic acid moiety, the THP ring is essential for creating the structure that occupies the nucleotide-binding site of the IleRS active site. researchgate.net
The Epoxide Ring: The 10,11-epoxide on the monic acid portion is a vital feature for potent antibacterial activity. nih.gov Its absence or modification often leads to a significant decrease in potency.
The Carboxyl Group: The terminal carboxyl group on the 9-hydroxynonanoic acid side chain can form strong electrostatic bonds with positively charged amino acids in the active site of the target enzyme. uni.lu
These elements collectively enable this compound and its analogues to act as competitive inhibitors of bacterial IleRS, thereby halting protein synthesis.
Impact of Functional Group Modifications on Antimicrobial Potency
Alterations to the functional groups of this compound can have a profound effect on its antimicrobial power and spectrum.
Role of Specific Hydroxylations, Including C-8 Hydroxylation in this compound
Hydroxylation patterns on the pseudomonic acid scaffold are critical determinants of antibacterial activity. A key distinction of this compound is the presence of an additional hydroxyl group at the C-8 position of the monic acid moiety when compared to the more abundant pseudomonic acid A. wikipedia.org
This C-8 hydroxylation in this compound is associated with a significant reduction in antibacterial activity. Studies have shown that this compound is approximately 16 to 32 times less effective than pseudomonic acid A. nih.gov The hydroxylation at this position appears to hinder the optimal binding of the molecule to the IleRS enzyme. researchgate.netresearchgate.net In fact, biosynthetic studies suggest that this compound is a precursor to pseudomonic acid A, and the removal of the C-8 hydroxyl group is a late-stage tailoring step to produce the more active compound. researchgate.netresearchgate.net
Conversely, the absence of this C-8 hydroxyl group, as seen in pseudomonic acid A and C, is correlated with higher antibacterial potency. nih.gov Further research into other hydroxylations, such as the C-4 hydroxylation found in the related antibiotic thiomarinol (B140439), has shown that the presence of a C-8 hydroxyl group can inhibit subsequent enzymatic modifications, highlighting its significant influence on the molecule's final structure and activity. nih.gov
Modifications of the Monic Acid Moiety and the Side Chain
Modifications to both the monic acid core and the 9-hydroxynonanoic acid side chain have been extensively explored to understand their roles and to develop improved analogues.
Monic Acid Moiety Modifications: The monic acid portion is considered the primary pharmacophore. The integrity of its complex structure, including the tetrahydropyran ring and the epoxide, is paramount for activity. researchgate.netnih.gov The free acid form, monic acid A, which lacks the 9-hydroxynonanoic acid side chain, is not taken up by bacterial cells and is inactive as an antibiotic. nih.gov This underscores the necessity of the esterified side chain for transport and/or proper orientation within the enzyme's active site.
Side Chain Modifications: The 9-hydroxynonanoic acid side chain is not merely a passive anchor. Its length and terminal functional group are important. The ester linkage connecting the side chain to the monic acid moiety is susceptible to in vivo hydrolysis, which inactivates the molecule. asm.org This metabolic instability has been a driving force for the development of derivatives with modified side chains.
Rational Design and Development of Novel Pseudomonic Acid Derivatives with Enhanced Activity or Spectrum
The insights gained from SAR studies have paved the way for the rational design of novel pseudomonic acid derivatives with improved properties, such as enhanced potency, a broader spectrum of activity, and the ability to overcome resistance.
One successful strategy has been the creation of hybrid antibiotics. Thiomarinol A , for example, is a naturally occurring hybrid that combines a pseudomonic acid-like structure (marinolic acid) with a dithiolopyrrolone moiety. nih.gov Structure-activity relationship studies of thiomarinol A have shown that the dithiolopyrrolone group significantly increases the accumulation of the antibiotic in Gram-negative bacteria like E. coli, a bacterium against which mupirocin (B1676865) is not effective. nih.gov This suggests that attaching specific chemical groups to the pseudomonic acid scaffold can overcome permeability barriers in Gram-negative bacteria. nih.gov
Another approach involves the synthesis of bioisosteres, where a functional group is replaced by another with similar physical or chemical properties. For instance, C-1 oxazole (B20620) isosteres of pseudomonic acid A have been synthesized. asm.org One such derivative, SB 205952 , which incorporates a nitrofuryl oxazole, demonstrated increased antimicrobial potency and an extended spectrum that included mupirocin-resistant staphylococci. asm.org This compound was found to have an additional mechanism of action beyond the inhibition of IleRS, likely mediated by the nitrofuryl component. asm.org
These examples highlight how a deep understanding of the pharmacophoric elements and the impact of functional group modifications can guide the development of new antibacterial agents based on the pseudomonic acid scaffold.
Mechanisms of Bacterial Resistance to Pseudomonic Acids
Target Modification: Alterations in Bacterial Isoleucyl-tRNA Synthetase
The primary mechanism of action for pseudomonic acids is the inhibition of bacterial protein synthesis by binding to and inhibiting isoleucyl-tRNA synthetase (IleRS). nih.govnih.gov Bacteria have evolved resistance by altering this target enzyme. Low-level resistance typically results from point mutations in the native chromosomal ileS gene, which encodes the standard IleRS. nih.govasm.orgdovepress.com In contrast, high-level resistance, which is clinically more significant, is conferred by the acquisition of alternative genes that produce a modified IleRS enzyme for which the antibiotic has a low affinity. asm.orgekb.eg
mupA Gene (IleS2) Mediated High-Level Resistance
High-level resistance to pseudomonic acids (with MICs ≥512 µg/ml) is most commonly mediated by the acquisition of the mupA gene, also known as ileS2. nih.govekb.egnih.gov This gene encodes a novel, alternative isoleucyl-tRNA synthetase that is not effectively inhibited by mupirocin (B1676865) or its related compounds. nih.govasm.org The mupA gene is typically located on large, transferable plasmids, which facilitates its spread between different bacterial strains and even between different species, such as from coagulase-negative staphylococci to Staphylococcus aureus. nih.govnih.govoup.com The presence of the mupA gene allows bacteria to continue protein synthesis even in the presence of high concentrations of the antibiotic. nih.gov This mechanism is a significant clinical concern as it is associated with the failure of decolonization therapies aimed at eradicating pathogens like methicillin-resistant Staphylococcus aureus (MRSA). nih.govnih.gov In some instances, isolates that are positive for the mupA gene by PCR may still appear susceptible to mupirocin in laboratory tests; this has been attributed to frameshift mutations that inactivate the MupA protein. nih.govimpactfactor.org
mupB Gene Mediated High-Level Resistance
A second genetic determinant for high-level mupirocin resistance is the mupB gene. nih.govresearchgate.net Like mupA, the mupB gene encodes an alternative isoleucyl-tRNA synthetase that is resistant to inhibition by pseudomonic acids. dovepress.comnih.gov The mupB gene was identified in S. aureus isolates that exhibited high-level resistance but tested negative for the mupA gene. nih.gov While both genes serve a similar function, the mupB gene (3,102 base pairs) shares only 65.5% sequence identity with mupA and 45.5% with the native ileS gene. nih.govresearchgate.net The resulting MupB protein has 58.1% identity with the MupA protein. nih.govresearchgate.net Despite the limited homology, MupB contains the conserved motifs characteristic of class I tRNA synthetases. nih.govresearchgate.net The discovery of mupB confirmed that high-level resistance is not exclusively linked to mupA and introduced another mechanism for resistance surveillance. nih.govimpactfactor.org
Global Prevalence and Epidemiology of Pseudomonic Acid Resistance
The prevalence of resistance to pseudomonic acids has been increasing globally, a trend often linked to the extent of mupirocin use in clinical and community settings. nih.govresearchgate.net Widespread application, particularly for nasal decolonization of MRSA, has created selective pressure favoring the emergence and spread of resistant strains. nih.govcambridge.org
The epidemiology of resistance is complex, involving the transfer of resistance plasmids between bacteria. oup.com These plasmids often carry resistance genes for other classes of antibiotics, meaning the use of mupirocin can co-select for multidrug-resistant organisms. ekb.egnih.govoup.com Surveillance studies are crucial for monitoring the prevalence of both low-level and high-level resistance to inform infection control policies and stewardship programs. wisconsin.govnih.gov
| Region/Study Type | Resistance Level | Prevalence | Associated Factors |
|---|---|---|---|
| Europe (MRSA blood cultures) | High-level | Increased over a 20-year period | Associated with increased mupirocin use. asm.org |
| Pediatric Population (U.S.) | Overall Resistance | 31.3% | Prior mupirocin use was strongly correlated with resistance. asm.org |
| Veterans' Affairs Hospital (U.S.) | High-level | Significant increase from 1993-1995 | Correlated with a program managing endemic MRSA. cambridge.org |
| Community-dwelling Subjects (U.S.) | High-level | 4.4% | Associated with clindamycin (B1669177) resistance. oup.com |
Strategies for Mitigating and Overcoming Resistance to Pseudomonic Acid B and Mupirocin
Given the rise in resistance, several strategies are recommended to preserve the efficacy of pseudomonic acids. A primary approach is antibiotic stewardship, which involves the prudent and controlled use of mupirocin. oup.comnih.gov This includes avoiding unnecessary or prolonged use and implementing targeted decolonization protocols for high-risk patients rather than universal application. wisconsin.govoup.com
Regular surveillance for mupirocin resistance is essential to track local and regional trends and to inform clinical practice. wisconsin.govpsu.edu When resistance is detected, particularly high-level resistance, alternative decolonization agents should be considered. wikipedia.org Some guidelines suggest using agents like povidone-iodine or chlorhexidine (B1668724) as alternatives or in combination with other strategies, especially in settings with high resistance rates. wisconsin.gov
Research into novel approaches to overcome resistance is ongoing. One promising strategy involves combining mupirocin with other agents to restore its activity against resistant strains. For example, a complex of mupirocin and silver, modified with D-α-tocopherol polyethylene (B3416737) glycol 1000 succinate (B1194679) (TPGS), has been shown to be effective against mupirocin-resistant S. aureus (MuRSA) in vitro. researchgate.net Such strategies aim to bypass existing resistance mechanisms or create synergistic effects that bacteria cannot easily overcome. researchgate.net Additionally, education for healthcare professionals and the public on appropriate antibiotic use is a critical component of any long-term strategy to minimize resistance. nih.gov
Advanced Research Applications and Future Directions for Pseudomonic Acid B
Utility as a Biochemical Probe for Isoleucyl-tRNA Synthetase Investigations
Pseudomonic acid B serves as a crucial biochemical probe for the detailed investigation of isoleucyl-tRNA synthetase (IleRS), an essential enzyme in bacterial protein synthesis. smolecule.com Its primary mechanism of action is the competitive inhibition of IleRS, where it binds to the enzyme's active site, thereby preventing the binding of isoleucine and ATP. smolecule.com This inhibitory action effectively halts the production of isoleucyl-tRNA, a molecule critical for the incorporation of isoleucine into proteins during translation. asm.orgnih.gov
The high affinity and specific binding of this compound to bacterial IleRS, with a significantly lower affinity for the mammalian counterpart, make it an excellent tool for comparative studies of the enzyme across different species. smolecule.com This selectivity provides a basis for understanding the structural and functional differences between prokaryotic and eukaryotic synthetases, which is vital for the development of targeted antimicrobial therapies with minimal host toxicity. smolecule.com Research utilizing this compound as a probe helps to elucidate the key amino acid residues and structural motifs within the IleRS active site that are critical for substrate recognition and catalysis. The presence of a hydroxyl group at the C8 position in this compound, which is absent in pseudomonic acid A, is thought to create steric hindrance that affects its binding to the IleRS target. core.ac.uk
Studies involving this compound contribute to a deeper understanding of the mechanisms of antibiotic resistance. By examining how mutations in the ileS gene, which encodes for IleRS, affect the binding and inhibitory activity of this compound, researchers can map resistance-conferring changes within the enzyme. asm.orgnih.gov This knowledge is instrumental in predicting and potentially overcoming emerging resistance to mupirocin (B1676865) and other IleRS inhibitors.
Potential as a Scaffold for Novel Antimicrobial Agent Development
The intricate chemical structure of this compound presents it as a valuable scaffold for the development of novel antimicrobial agents. smolecule.comresearchgate.net Its core structure, featuring a unique tetrahydropyran (B127337) ring essential for its biological activity, offers a starting point for synthetic and semi-synthetic modifications aimed at creating new antibiotics with improved properties. nih.govresearchgate.net The goal of such research is to generate derivatives that may possess a broader spectrum of activity, enhanced potency, improved pharmacokinetic profiles, or the ability to circumvent existing resistance mechanisms. core.ac.uk
The mupirocin biosynthetic pathway, in which this compound is a key intermediate, serves as a model system for the manipulation of antibiotic biosynthesis. nih.govnih.gov By understanding and re-engineering this pathway, scientists can potentially create novel molecules with diverse biological activities. nih.gov The potential to use this compound as a template for designing new antibiotics is an active area of research. smolecule.com
Development of Hybrid Antibiotics Incorporating this compound Moiety
A promising strategy in the quest for new antibiotics is the creation of hybrid molecules that combine the structural features of different antimicrobial classes. The this compound moiety has been successfully incorporated into such hybrid antibiotics. A notable example is the family of thiomarinols, which are natural products produced by marine bacteria. nih.govbham.ac.uk Thiomarinols are hybrids of a pseudomonic acid analogue and a pyrrothine moiety, another class of antibiotics. nih.govrsc.org
Research has demonstrated that these hybrid molecules can exhibit potent antimicrobial activity, including against methicillin-resistant Staphylococcus aureus (MRSA). nih.govplos.org The development of these hybrid antibiotics showcases the potential of using the pseudomonic acid scaffold to create novel compounds. By feeding mupirocin to a mutant strain unable to produce its own pseudomonic acid, researchers have successfully created novel hybrid antibiotics through a process called mutasynthesis. nih.govplos.org This approach opens up avenues for generating a diverse range of hybrid derivatives that could extend the clinical utility of mupirocin and overcome resistance. nih.gov
Contribution to Understanding Complex Polyketide Biosynthesis and Tailoring Pathways
The study of this compound's biosynthesis has significantly contributed to the broader understanding of complex polyketide biosynthesis and the intricate tailoring pathways that generate structural diversity in natural products. rsc.org this compound is a key intermediate in the biosynthetic pathway of mupirocin, produced by a trans-AT Type I polyketide synthase (PKS) in Pseudomonas fluorescens. researchgate.netresearchgate.netresearchgate.net
Genetic and metabolic studies of the mupirocin (mup) gene cluster have revealed that this compound is a precursor to the more abundant pseudomonic acid A. nih.govnih.govresearchgate.net The conversion of this compound to pseudomonic acid A involves a complex series of enzymatic steps, including the removal of a tertiary hydroxyl group. nih.govnih.gov The elucidation of this conversion has been a significant focus of research, identifying the specific genes within the mup cluster required for this transformation. core.ac.ukresearchgate.net
Detailed analysis of mutant strains of P. fluorescens that accumulate this compound has been instrumental in dissecting the functions of individual tailoring enzymes in the mupirocin pathway. researchgate.netresearchgate.net These studies have provided insights into the formation of the tetrahydropyran ring, a critical structural feature for antibiotic activity, and the sequence of oxidative modifications. researchgate.netbeilstein-journals.org The knowledge gained from the mupirocin pathway, with this compound as a central intermediate, serves as a valuable model for understanding and engineering other complex polyketide biosynthetic systems. researchgate.netnih.gov
Exploration of Uncharted Biological Activities and Therapeutic Potential Beyond Antibiotics
While the primary focus of research on this compound has been its antibacterial properties, there is growing interest in exploring its potential for other biological activities and therapeutic applications. smolecule.com The unique chemical structure of this compound suggests that it could interact with other biological targets beyond IleRS. smolecule.com
Future research directions include investigating its potential role in the pathogenicity of Pseudomonas fluorescens or other bacteria, which could reveal new aspects of microbial interactions. smolecule.com Furthermore, there is an interest in exploring its potential use as a herbicide or an agricultural biopesticide, leveraging its antibacterial properties for applications in agriculture. smolecule.com As a relatively understudied molecule compared to mupirocin, systematic screening of this compound against a wide range of biological targets could uncover novel and unexpected therapeutic potentials. smolecule.com
Advancements in Isolation and Purification Techniques for this compound for Research Applications
The availability of pure this compound is essential for its detailed study and application in research. Historically, the isolation of this compound from fermentation broths of P. fluorescens has been a challenge due to its lower abundance compared to pseudomonic acid A. google.com Initial methods involved growing the bacterium under specific aerobic conditions, followed by precipitation and extraction processes to isolate a mixture of the acids, which were then separated. google.com
More recent advancements have focused on improving the efficiency and yield of this compound production and purification. One approach involves the genetic engineering of the producer strain. By creating mutant strains of P. fluorescens with deletions in the genes responsible for the conversion of this compound to pseudomonic acid A (such as mupO, mupU, and mupV), researchers can generate strains that predominantly accumulate this compound. researchgate.net
Furthermore, improvements in fermentation process control, such as regulating the pH of the fermentation medium, have been shown to influence the ratio of pseudomonic acids produced, offering a method to increase the yield of the desired compound. google.com Advanced chromatographic techniques, such as chromatography on polystyrene resins, have been employed for the effective purification of this compound from crude extracts. google.com The development of efficient isolation and purification techniques is crucial for enabling more extensive research into the properties and potential applications of this important molecule. smolecule.com
Q & A
Q. What spectroscopic and crystallographic methods are used to confirm the structural configuration of pseudomonic acid B?
this compound's structure (9-{4-[5-(2,3-epoxy-5-hydroxy-4-methylhexyl)-3,4,5-trihydroxytetrahydropyran-2-yl]-3-methylbut-2-enoyloxy}heptanoic acid) was resolved using nuclear magnetic resonance (NMR), mass spectrometry, and X-ray crystallography of derivatives like ethyl monate C. Single-crystal X-ray analysis provided stereochemical confirmation, while NMR elucidated functional groups and connectivity .
Q. How is this compound biosynthesized in Pseudomonas fluorescens, and what intermediates precede its formation?
Biosynthesis involves parallel pathways where pseudomonic acid C (PA-C) is converted to PA-B via epoxidation and hydroxylation steps. Key enzymes, including Rieske oxygenases (e.g., MupW/MupT), catalyze tetrahydropyran (THP) ring formation and side-chain modifications. PA-B is a precursor to pseudomonic acid A (PA-A), highlighting its role in the biosynthetic cascade .
Q. What standard analytical techniques are employed to distinguish this compound from structurally related analogs (e.g., PA-A and PA-C)?
High-performance liquid chromatography (HPLC) with UV detection and tandem mass spectrometry (LC-MS/MS) are used for separation and identification. Structural differentiation relies on mass fragmentation patterns (e.g., m/z 516.6 for PA-B) and NMR comparison of hydroxyl/epoxide functional groups .
Advanced Research Questions
Q. How do contradictions in proposed biosynthetic pathways (e.g., PA-B as a precursor vs. byproduct) impact experimental validation?
Discrepancies arise from isotopic labeling studies vs. genetic knockout data. For example, Hothersall et al. (2007) showed PA-B biosynthesis precedes PA-A, while earlier studies suggested PA-C→PA-B→PA-A conversion. Resolving this requires combinatorial mutagenesis of tailoring genes (e.g., mupT) and isotopic tracing of carbon flux in P. fluorescens cultures .
Q. What mechanisms allow Pseudomonas fluorescens to resist this compound’s inhibition of isoleucyl-tRNA synthetase (IleRS)?
P. fluorescens employs ATP-dependent IleRS conformational shielding. In vitro assays show reduced PA-B binding affinity (IC₅₀ >1 mM) under high ATP (4 mM), protecting the enzyme while allowing antibiotic export. Mutagenesis of ATP-binding residues (e.g., Lys230) disrupts resistance .
Q. What challenges arise in the total synthesis of this compound, and how do stereoelectronic effects influence reaction design?
Key challenges include stereoselective construction of the THP ring and epoxy-hydroxyl side chain. Synthetic routes (e.g., Beau et al., 1983) use carbohydrate-derived chiral templates and Sharpless epoxidation. Computational modeling of transition states (e.g., carbene cycloadditions) aids in optimizing regioselectivity .
Q. How do batch-to-batch variations in this compound isolation affect reproducibility in antimicrobial assays?
Variability in fermentation conditions (e.g., pH, aeration) alters PA-B yield and purity. Standardizing extraction protocols (e.g., cation-exchange chromatography) and implementing QC metrics (e.g., ≥95% HPLC purity) mitigate variability. LC-MS/MS validation of bioactive fractions is critical for assay consistency .
Methodological Guidance
- For structural analysis: Combine X-ray crystallography with 2D NMR (COSY, HSQC) to resolve stereochemical ambiguities .
- For pathway validation: Use CRISPR-Cas9 knockout strains paired with stable isotope-probed metabolomics .
- For synthesis optimization: Apply density functional theory (DFT) to predict stereoelectronic effects in key reactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
